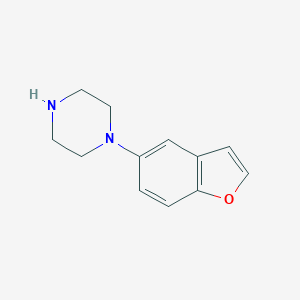

1-(5-benzofuranyl)Piperazine

Description

Historical Context of Piperazine (B1678402) Scaffolds in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a ubiquitous and versatile scaffold in drug discovery. bohrium.com Its journey in medicinal chemistry began in the early 20th century, with initial applications for treating gout. rjptonline.org By the 1950s, piperazine was recognized for its anthelmintic properties, particularly against threadworm infections in children. researchgate.net

This simple heterocycle is considered a "privileged scaffold" because its derivatives can interact with a wide range of biological targets, leading to diverse pharmacological activities. rjptonline.orgtandfonline.com The two nitrogen atoms provide a handle for chemical modification, allowing chemists to fine-tune the molecule's properties. bohrium.com These properties, including high water solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) profiles, make the piperazine ring an attractive component in drug design. bohrium.comtandfonline.com

The structural flexibility of the piperazine ring, combined with its basicity and chemical reactivity, has enabled its incorporation into drugs across numerous therapeutic areas, including:

Anticancer agents researchgate.netnih.gov

Antipsychotics and antidepressants rjptonline.org

Antimicrobial, antiviral, and antifungal agents researchgate.netnih.govontosight.ai

Anti-inflammatory drugs researchgate.netnih.gov

Antimalarials nih.gov

HIV protease inhibitors rjptonline.org

The ability of the piperazine moiety to serve as a linker between different pharmacophores or as a central scaffold for building new molecules solidifies its status as a remarkable tool in medicinal chemistry. tandfonline.com

Emergence of Benzofuran (B130515) Derivatives in Pharmaceutical Research

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, is another critical scaffold found in many natural and synthetic bioactive molecules. rsc.orgnih.govmdpi.com Benzofuran derivatives are widely distributed in nature, particularly in plant families such as Asteraceae and Moraceae. rsc.orgmdpi.com

The broad spectrum of pharmacological activities exhibited by benzofuran-containing compounds has spurred extensive research into their therapeutic potential. rsc.orgnih.gov These activities include antitumor, antibacterial, antioxidant, anti-inflammatory, and antiviral effects. rsc.orgwisdomlib.org The significance of this scaffold is underscored by the number of approved drugs that feature a benzofuran core, such as Amiodarone, used for treating cardiac arrhythmias. rsc.orgnih.gov

Researchers have been increasingly drawn to benzofuran derivatives for their versatile properties and their potential as lead compounds in drug development. rsc.org The ability to synthesize a wide array of derivatives allows for the systematic exploration of structure-activity relationships, aiming to develop potent and selective therapeutic agents for various diseases, including cancer, infections, and neurodegenerative disorders. rsc.orgmdpi.comnih.gov

Rationale for Investigating the 1-(5-Benzofuranyl)Piperazine Core Structure

The strategic hybridization of the benzofuran and piperazine scaffolds into a single molecule, the this compound core, is a rational design approach aimed at creating novel compounds with enhanced or unique biological activities. tandfonline.comnih.gov This strategy leverages the synergistic effects of combining two pharmacologically privileged structures. nih.gov

The rationale for this specific linkage is multifaceted:

Target Interaction: The benzofuran moiety can serve as a key interaction domain with biological targets, while the piperazine ring acts as a versatile linker or an additional binding element. ontosight.aitandfonline.com

Physicochemical Properties: The piperazine ring can improve the solubility and pharmacokinetic properties of the often more lipophilic benzofuran core, enhancing drug-likeness. tandfonline.com

Structural Diversity: The nitrogen atoms of the piperazine ring provide convenient points for chemical modification, allowing for the creation of large libraries of derivatives. This enables extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. rjptonline.orgmdpi.com

Proven Precedent: The successful development of drugs like vilazodone (B1662482) (5-{4-[4-(5-Cyano-3-indolyl)butyl]-1-piperazinyl}benzofuran-2-carboxamide), which contains a substituted this compound fragment, validates this core as a viable template for targeting complex systems like serotonin (B10506) transporters and receptors. acs.org The benzofuran portion was specifically chosen to enhance affinity for the 5-HT transporter and 5-HT1A receptor while reducing off-target effects. acs.org

By combining these two scaffolds, medicinal chemists aim to develop hybrid molecules that exhibit potent and selective activities against a range of diseases, including cancer, central nervous system disorders, and inflammatory conditions. rsc.orgnih.govmdpi.com

Overview of Current Research Trajectories and Gaps

Current research on this compound and its related derivatives is vibrant and focused on several key therapeutic areas. The primary trajectory is the development of novel anticancer agents. nih.govmdpi.comnih.gov Studies have shown that these hybrid molecules can inhibit cancer cell proliferation and induce apoptosis, with some derivatives showing potent activity against lung, gastric, and pancreatic cancer cell lines. tandfonline.commdpi.com

Another significant area of investigation is in the field of central nervous system (CNS) disorders. The involvement of the benzofuranyl piperazine scaffold in targeting sigma-1 receptors and serotonin receptors points to its potential for treating neuropsychiatric conditions like schizophrenia, depression, and Alzheimer's disease. nih.govacs.org

Furthermore, research has demonstrated the anti-inflammatory potential of these compounds, with some derivatives showing significant inhibition of nitric oxide (NO) production. rsc.orgmdpi.com

Detailed Research Findings on Benzofuranyl Piperazine Derivatives

The following tables summarize the findings from various studies on benzofuran-piperazine hybrids, highlighting their therapeutic potential.

Table 1: Anticancer and Anti-inflammatory Activity of Benzofuran N-Aryl Piperazine Derivatives

| Compound ID | Target Cell Line / Assay | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Derivative 16 | NO Production (RAW-264.7) | 5.28 µM | mdpi.com |

| Derivative 16 | Human Lung Cancer (A549) | 0.12 µM | mdpi.com |

| Derivative 16 | Gastric Cancer (SGC7901) | 2.75 µM | mdpi.com |

| Derivative 11 | Cancer Cells | 8.57–16.27 µM | mdpi.com |

| Derivative 12 | Cancer Cells | 8.57–16.27 µM | mdpi.com |

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Activity of 3-(Piperazinylmethyl)benzofuran Derivatives as CDK2 Inhibitors| Compound ID | Target | Activity (IC₅₀) | Target Cell Line | Cytotoxicity (IC₅₀) | Reference |

|---|---|---|---|---|---|

| 9h | CDK2 | 40.91 nM | Panc-1 | 0.94 µM | tandfonline.comnih.gov |

| 11d | CDK2 | 41.70 nM | Panc-1 | N/A | tandfonline.comnih.gov |

| 11e | CDK2 | 46.88 nM | N/A | N/A | tandfonline.com |

| 13b | CDK2 | 65.63 nM | Panc-1 | 1.04 µM | tandfonline.comnih.gov |

| 13c | CDK2 | 52.63 nM | Panc-1 | 4.47 µM | tandfonline.comnih.gov |

| Staurosporine (Ref.) | CDK2 | 56.76 nM | N/A | N/A | tandfonline.comnih.gov |

| Cisplatin (Ref.) | N/A | N/A | Panc-1 | 6.98 µM | tandfonline.comnih.gov |

CDK2: Cyclin-dependent kinase 2, a key enzyme in cell cycle regulation and a target for cancer therapy.

Despite these promising results, several research gaps remain. There is a need for:

Broader Screening: Many studies focus on a limited number of cancer cell lines or biological targets. Expanding the screening to a wider array of targets could uncover new therapeutic applications.

In Vivo Studies: A significant portion of the current research is based on in vitro assays. More extensive in vivo studies in animal models are required to validate the efficacy and drug-like properties of these compounds. nih.gov

SAR Expansion: While initial SAR studies have been conducted, a more comprehensive exploration of substitutions on both the benzofuran and piperazine rings could lead to the discovery of more potent and selective compounds.

Mechanistic Studies: Deeper investigation into the molecular mechanisms of action is needed to fully understand how these compounds exert their biological effects. tandfonline.comnih.gov

Addressing these gaps will be crucial for translating the therapeutic potential of the this compound scaffold from the laboratory to clinical applications.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzofuran-5-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c1-2-12-10(3-8-15-12)9-11(1)14-6-4-13-5-7-14/h1-3,8-9,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYUFUUDEYQJLPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC3=C(C=C2)OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901308636 | |

| Record name | 1-(5-Benzofuranyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206347-31-1 | |

| Record name | 1-(5-Benzofuranyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=206347-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Benzofuranyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901308636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 5 Benzofuranyl Piperazine and Its Analogues

Conventional Synthetic Routes to the Benzofuranyl-Piperazine Core

Traditional approaches to constructing the benzofuranyl-piperazine scaffold typically involve the sequential formation of the benzofuran (B130515) ring and the subsequent attachment of the piperazine (B1678402) moiety, or the reverse. These routes are foundational and often rely on classical organic reactions.

The assembly of the benzofuranyl-piperazine core begins with readily accessible precursors. A common strategy involves building the benzofuran system from substituted phenols. For instance, the synthesis of vilazodone (B1662482), a complex derivative, utilizes 5-(piperazin-1-yl)benzofuran as a crucial intermediate. google.com The creation of this intermediate often starts with simpler, functionalized precursors to construct the heterocyclic framework. google.com

Another established route begins with 5-bromobenzofuran, which serves as a key starting material for introducing the piperazine group at the 5-position through nucleophilic substitution or cross-coupling reactions. google.com In other cases, precursors like 2-hydroxyl-5-(piperazin-1-yl) benzaldehyde (B42025) can be used to build the furan (B31954) ring onto an existing piperazine-substituted benzene (B151609) ring. google.com

Key precursors frequently employed in these syntheses include:

Substituted Phenols: These provide the foundational benzene ring for the benzofuran system.

α-Halo Esters/Ketones: Reagents like ethyl bromoacetate (B1195939) are used to form the furan ring via cyclization with a phenol (B47542). google.com

Halogenated Benzofurans: 5-Bromobenzofuran is a common starting point for direct coupling with piperazine. google.com

Piperazine and its Derivatives: The piperazine ring is typically introduced as a nucleophile.

Functionalized Benzaldehydes: Compounds such as 2-hydroxy-5-bromobenzaldehyde can be used to construct the benzofuran ring.

The conditions for these conventional syntheses are dictated by the specific reaction type. For instance, the formation of the benzofuran ring from a substituted phenol and an α-halo ester often involves a base, such as potassium carbonate, in a polar aprotic solvent like N-Methyl pyrrolidone, followed by cyclization. google.com

The coupling of a halogenated benzofuran with piperazine is frequently achieved through nucleophilic aromatic substitution, which may require elevated temperatures and the presence of a base to facilitate the reaction. In more advanced conventional methods, metal catalysts might be employed. For example, a cyclization to form the furan ring can be achieved using iodine and potassium carbonate in a solvent mixture of ethanol (B145695) and tetrahydrofuran (B95107) (THF). google.com Another method involves a titanium tetrachloride (TiCl4) mediated reaction to form a key intermediate, which is then cyclized. google.com

Advanced and Stereoselective Synthesis of Substituted Benzofuranyl Piperazines

Modern synthetic chemistry has introduced more sophisticated methods that offer greater efficiency, control, and access to a wider diversity of complex molecules, including stereochemically defined derivatives.

Palladium-catalyzed cross-coupling reactions represent a powerful and widely adopted strategy for the arylation of piperazine with a benzofuran moiety. The Buchwald-Hartwig amination is particularly effective for forming the critical C-N bond between the benzofuran ring (typically a halide or triflate) and the piperazine nitrogen. This method provides an efficient route to arylpiperazines under relatively mild conditions. organic-chemistry.org

These reactions offer high yields and tolerate a broad range of functional groups. nih.govnih.gov The efficiency of the catalytic cycle is highly dependent on the choice of phosphine (B1218219) ligand, base, and solvent.

| Component | Examples | Function |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Forms the active Pd(0) catalyst. |

| Ligand | DPEphos, BINAP, Xantphos | Stabilizes the catalyst and facilitates the key reaction steps. nih.gov |

| Base | NaOtBu, K₂CO₃, K₃PO₄ | Activates the piperazine for nucleophilic attack. |

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |

This modular approach allows for the efficient synthesis of diverse libraries of benzofuranyl piperazines for biological screening. nih.govnih.gov

The creation of complex, biologically active molecules often requires intricate multi-step synthetic sequences. nih.gov These strategies are essential for installing specific substituents and controlling stereochemistry, which can be crucial for pharmacological activity. nih.gov The synthesis of polysubstituted piperazines often relies on the use of starting materials from the "chiral pool," such as amino acids, to establish the desired stereochemistry early in the sequence. nih.gov

A multi-step approach might involve:

Chiral Precursor Synthesis: Preparation of an enantiomerically pure substituted piperazine or a key benzofuran intermediate.

Core Coupling: Connection of the benzofuran and piperazine fragments, often via palladium-catalyzed methods. nih.gov

Late-Stage Functionalization: Introduction of additional functional groups to the coupled scaffold to modulate biological activity.

For example, a modular synthesis of highly substituted piperazines has been developed using a palladium-catalyzed cyclization of a propargyl unit with a diamine component, offering excellent control over regiochemistry and stereochemistry. nih.govnih.gov

Maximizing the yield and ensuring the high purity of the final compound are critical in chemical synthesis. nih.gov In the context of benzofuranyl piperazine synthesis, optimization involves the careful selection and control of several parameters.

For palladium-catalyzed reactions, screening different combinations of ligands, bases, and solvents is crucial to identify the optimal conditions for a given set of substrates. nih.gov Reducing catalyst loading is also a key goal to improve the cost-effectiveness and sustainability of the synthesis, though this may require longer reaction times. nih.gov

In multi-step syntheses, the purity of each intermediate is paramount. Failure to remove byproducts and unreacted starting materials can lead to the formation of complex impurity profiles in subsequent steps, complicating the final purification. Rigorous purification of intermediates is therefore essential.

| Parameter | Considerations for Optimization |

| Catalyst/Ligand | The choice of ligand can dramatically affect reaction rate, yield, and selectivity. nih.gov |

| Solvent | The solvent affects the solubility of reactants and the stability and activity of the catalyst. |

| Base | The strength and type of base must be matched to the specific reaction to avoid side reactions. |

| Temperature | Higher temperatures can increase reaction rates but may also lead to decomposition or side product formation. |

| Purification | Techniques like column chromatography and recrystallization are vital for ensuring the purity of intermediates and the final product. |

By systematically optimizing these parameters, chemists can develop robust and scalable synthetic routes to high-purity 1-(5-benzofuranyl)piperazine and its derivatives. nih.gov

Spectroscopic and Chromatographic Methods for Structural Confirmation and Purity Assessment

The definitive structural confirmation and purity assessment of this compound and its analogues rely on a combination of modern spectroscopic and chromatographic techniques. These methods provide unambiguous evidence of the molecular structure, identify impurities, and quantify the purity of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound derivatives. Both proton (¹H) and carbon-13 (¹³C) NMR spectra offer detailed information about the molecular framework.

¹H NMR Spectroscopy : This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For instance, in a study of 3-(piperazinylmethyl)benzofuran derivatives, the aromatic protons on the benzofuran ring were observed as distinct doublets and triplets in the δ 7.3-8.1 ppm region, confirming the substitution pattern. nih.gov The protons on the piperazine ring typically appear as broad signals in the δ 2.5-4.0 ppm range, with their chemical shifts and multiplicities being sensitive to the nature of the substituents on the nitrogen atoms. nih.gov

¹³C NMR Spectroscopy : This provides information on the different carbon atoms in the molecule. In N,N'-substituted piperazines, the carbon signals for the piperazine ring typically appear in the δ 40-55 ppm range. nih.gov The carbons of the benzofuran moiety would be expected at lower field, in the aromatic region (δ 100-160 ppm).

Dynamic and Variable-Temperature (VT) NMR : For piperazine derivatives, which can exist as different conformers due to ring inversion and restricted rotation around amide bonds (if present), VT-NMR is a powerful tool. rsc.org By measuring spectra at different temperatures, it is possible to determine the energy barriers for these conformational changes. nih.govresearchgate.netrsc.org For example, in one study, two coalescence points were determined for a nitro-substituted piperazine derivative, allowing the calculation of activation energies for conformational exchange processes. nih.gov

Interactive Table: Representative ¹H and ¹³C NMR Data for Piperazine Analogues Note: Data is for illustrative analogue compounds as reported in the literature.

| Compound/Fragment | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Remarks | Reference |

| 1-(4-Nitrobenzoyl)piperazine (B1268174) | ¹H | 2.81, 2.96, 3.33, 3.77 | br s (piperazine CH₂) | nih.gov |

| 1-(4-Nitrobenzoyl)piperazine | ¹H | 7.56, 8.27 | d (aromatic CH) | nih.gov |

| 1-(4-Nitrobenzoyl)piperazine | ¹³C | 43.5, 46.0, 46.6, 49.0 | piperazine C | nih.gov |

| 1-(4-Nitrobenzoyl)piperazine | ¹³C | 124.0, 128.2, 142.2, 148.5 | aromatic C | nih.gov |

| 3-(N-phenylpiperazinylmethyl)benzofuran ester | ¹H | 7.39 - 8.07 | m (benzofuran aromatic CH) | nih.gov |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization (ESI) is a common soft ionization technique used for polar molecules like piperazine derivatives, often showing a prominent protonated molecular ion [M+H]⁺. nih.gov For example, the ESI-MS spectrum of 1-(4-nitrobenzoyl)piperazine showed a base peak at m/z 236, corresponding to its [M+H]⁺ ion, confirming its molecular weight. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) is also widely used for the analysis of piperazine derivatives, particularly in forensic contexts. nih.gov

Interactive Table: Mass Spectrometry Data for Piperazine Analogues

| Compound | Ionization Method | m/z (Observed) | Ion Assignment | Reference |

| 1-(4-Nitrobenzoyl)piperazine | ESI⁺ | 236 | [M+H]⁺ | nih.gov |

| 1-(4-Nitrobenzoyl)piperazine | ESI⁺ | 258 | [M+Na]⁺ | nih.gov |

| N-(3-Azidopropyl)-1-(4-nitrobenzoyl)piperazine | ESI⁺ | 319 | [M+H]⁺ | nih.gov |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum for a this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic and aliphatic parts, C=C stretching in the aromatic rings, C-O-C stretching of the furan ether, and C-N stretching of the piperazine amine groups. For a related piperazine-dithiolone derivative, characteristic bands were observed for C-H stretching (2852-2925 cm⁻¹) and C=O (1648 cm⁻¹). mdpi.com

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of synthesized compounds by separating the target molecule from starting materials, by-products, and other impurities.

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary tool for purity assessment. A variety of methods have been developed for piperazine analysis. For a structurally related compound, 1-((2,3-dihydro-5-benzofuryl)methyl)piperazine, a reverse-phase (RP) HPLC method was developed using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com In cases where the analyte has a poor UV chromophore, derivatization can be employed. jocpr.com For instance, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative, allowing for detection at low levels. jocpr.com Method validation for such analyses typically includes determining the limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, and precision. jocpr.com

Gas Chromatography (GC) : GC is another powerful separation technique suitable for volatile and thermally stable compounds. A GC method using a DB-17 column with a flame ionization detector (FID) has been successfully used to separate various substituted piperazines. tsijournals.com The method was validated for specificity, precision, linearity, and accuracy, demonstrating its suitability for quality control. tsijournals.com

Interactive Table: Chromatographic Conditions for Piperazine Analogues

| Technique | Column | Mobile Phase / Carrier Gas | Detection | Application Note | Reference |

| HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | UV, MS | Separation of a dihydro-benzofuryl-piperazine analogue. | sielc.com |

| HPLC | Chiralpak IC (250 x 4.6 mm, 5µm) | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) | UV (340 nm) | Analysis of piperazine after derivatization with NBD-Cl. | jocpr.com |

| GC | DB-17 (30 m x 0.53 mm, 1 µm) | Helium | FID | Separation of piperazine and its substituted derivatives. | tsijournals.com |

| LC-MS | - | - | ESI-MS | Confirmation of piperazine derivatives in analytical specimens. | nih.gov |

Pharmacological Characterization of Benzofuranyl Piperazine Derivatives

In Vitro Receptor Binding and Functional Profiling

The pharmacological characteristics of 1-(5-benzofuranyl)piperazine and its derivatives have been extensively studied through in vitro receptor binding and functional profiling. These investigations reveal a complex interaction profile with various neurotransmitter receptor systems, particularly serotonin (B10506), dopamine (B1211576), histamine (B1213489), and sigma receptors. The affinity and functional activity at these receptors are highly dependent on the specific substitutions on both the benzofuran (B130515) and piperazine (B1678402) moieties.

Serotonin Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT6, 5-HT7)

Benzofuranyl piperazine derivatives exhibit significant interactions with multiple serotonin (5-HT) receptor subtypes. The nature of these interactions, whether agonistic or antagonistic, and the binding affinities are dictated by the specific chemical structure of each derivative.

The functional activity of these compounds ranges from agonism to antagonism. For instance, Vilazodone (B1662482), which features a complex side chain attached to the piperazine nitrogen, acts as a highly selective 5-HT1A receptor partial agonist. acs.orgnih.gov This agonistic activity is crucial for its mechanism of action. In contrast, other derivatives show activity at the 5-HT2 family of receptors. The compound 1-(benzofuran-5-yl)-propan-2-amine (5-APB), an analogue of MDMA, has demonstrated agonist activity at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. researchgate.net Many arylpiperazine compounds, the broader class to which benzofuranyl piperazines belong, are known to act as antagonists at 5-HT2A receptors. nih.govdrugbank.com

Binding affinity studies, typically using radioligand displacement assays, have quantified the interaction of these derivatives with serotonin receptors. Vilazodone displays subnanomolar affinity for the 5-HT1A receptor, with a reported IC50 value of 0.2 nM, and demonstrates efficacy as a partial agonist with an ED50 of 1.1 nM in GTPγS binding assays. acs.org

Other derivatives show a more varied profile. For example, N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine binds to 5-HT1A and 5-HT2B receptors with Ki values of 2,439 nM and 96 nM, respectively, indicating much lower affinity for 5-HT1A compared to Vilazodone. nih.gov Similarly, 1-(Benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine shows Ki values of 2,192 nM at 5-HT1A and a higher affinity of 15 nM at 5-HT2B receptors. nih.gov These findings underscore how modifications to the core structure influence the binding profile.

| Compound | Receptor Subtype | Binding Affinity (Ki/IC50, nM) | Efficacy (EC50, nM) | Functional Activity |

|---|---|---|---|---|

| Vilazodone | 5-HT1A | 0.2 (IC50) | 1.1 | Partial Agonist acs.org |

| 1-(Benzofuran-5-yl)-propan-2-amine (5-APB) | 5-HT2A, 5-HT2B, 5-HT2C | N/A | N/A | Agonist researchgate.net |

| N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine | 5-HT1A | 2,439 (Ki) | N/A | N/A nih.gov |

| 5-HT2B | 96 (Ki) | N/A | N/A nih.gov | |

| 1-(Benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine | 5-HT1A | 2,192 (Ki) | N/A | N/A nih.gov |

| 5-HT2B | 15 (Ki) | N/A | N/A nih.gov |

Dopamine Receptor Subtype Interactions (e.g., D2, D3)

Vilazodone shows a significantly lower affinity for the D2 receptor (IC50 = 666 nM) compared to its high affinity for the 5-HT1A receptor. acs.org Other N-(benzofuran-2-ylmethyl)piperazine derivatives also exhibit weak D2 receptor binding, with Ki values often in the micromolar range. For instance, 1-(Benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine has a Ki of 2,700 nM, and N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine has a Ki greater than 10,000 nM for the D2 receptor. nih.govnih.gov This suggests that the benzofuranyl piperazine scaffold is not inherently a potent dopamine receptor ligand, but its affinity can be modulated through chemical modification.

| Compound | Receptor Subtype | Binding Affinity (Ki/IC50, nM) |

|---|---|---|

| Vilazodone | D2 | 666 (IC50) acs.org |

| 1-(Benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine | D2 | 2,700 (Ki) nih.gov |

| N-(2-benzofuranylmethyl)-N'-[4-(2-fluoroethoxy)benzyl]piperazine | D2 | >10,000 (Ki) nih.gov |

Histamine Receptor Subtype Interactions (e.g., H3, H4)

A series of (dihydro)benzofuranyl piperazines have been specifically designed and evaluated as ligands for histamine H3 and H4 receptors. nih.gov These studies have identified compounds with high affinity and functional antagonism at the H3 receptor, which is a potential target for treating various central nervous system disorders. nih.gov In one study, several synthesized derivatives showed high human H3 receptor affinity (pKi > 7), with one compound, 1h, being the most potent (pKi = 8.4). Functional assays confirmed these compounds to be potent H3 receptor antagonists. nih.gov

For the H4 receptor, a target for anti-inflammatory effects, one compound (2c) from the same series presented high affinity (pKi = 7.1) but, in contrast to its effect at H3 receptors, it displayed partial agonist activity. nih.gov Another derivative, 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007), has been identified as an H4 receptor antagonist with a pKi of 6.2. nih.gov

| Compound Class/Name | Receptor Subtype | Binding Affinity (pKi) | Functional Activity |

|---|---|---|---|

| (Dihydro)benzofuranyl piperazine (Compound 1h) | H3 | 8.4 | Antagonist nih.gov |

| (Dihydro)benzofuranyl piperazine (Compound 1f) | H3 | 8.2 | Antagonist nih.gov |

| (Dihydro)benzofuranyl piperazine (Compound 2c) | H4 | 7.1 | Partial Agonist nih.gov |

| 1-[(5-chloro-2,3-dihydro-1-benzofuran-2-yl)methyl]-4-methyl-piperazine (LINS01007) | H4 | 6.2 | Antagonist nih.gov |

Sigma Receptor Interactions (e.g., σ1)

The sigma-1 (σ1) receptor, a unique intracellular chaperone protein, is another significant target for benzofuranyl piperazine derivatives. Several N-(benzofuran-2-ylmethyl)-N′-benzylpiperazine derivatives have been synthesized and found to be highly potent and selective σ1 receptor ligands. acs.org

Specifically, N-(benzofuran-2-ylmethyl)-N′-(4′-methoxybenzyl)piperazine and N-(benzofuran-2-ylmethyl)-N′-(4′-(2′′-fluoroethoxy)benzyl)piperazine bind with high affinity to the σ1 receptor, exhibiting Ki values of 2.7 nM and 2.6 nM, respectively. nih.govnih.govacs.org These compounds also show good selectivity over the σ2 receptor, with σ2/σ1 selectivity ratios of 38 and 187, respectively. acs.org The high affinity of these compounds has led to their investigation as potential radiotracers for imaging σ1 receptors in the brain using positron emission tomography (PET). nih.govacs.org

| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Selectivity (σ2/σ1 ratio) |

|---|---|---|---|

| N-(benzofuran-2-ylmethyl)-N′-(4′-methoxybenzyl)piperazine | σ1 | 2.7 | 38 acs.org |

| σ2 | 103 | ||

| N-(benzofuran-2-ylmethyl)-N′-(4′-(2′′-fluoroethoxy)benzyl)piperazine | σ1 | 2.6 | 187 acs.org |

| σ2 | 486 |

Off-Target Receptor Profiling and Selectivity

Derivatives of this compound have been evaluated for their binding affinity at various central nervous system receptors to determine their selectivity profile. The interaction with off-target receptors is crucial for understanding the full pharmacological effects and potential side effects of these compounds.

One area of investigation has been the dopamine D2 and D3 receptors. A benzofuran derivative, when incorporated into a larger heterocyclic structure, demonstrated notable affinity for both D2 and D3 receptors, with Kᵢ values of 132 nM and 5.23 nM, respectively. nih.gov This indicates a preference for the D3 receptor subtype. Comparison with a bioisosteric benzothiophene (B83047) analog, which showed higher affinity for both receptors (Kᵢ = 76.9 nM for D2 and 1.69 nM for D3), highlights how the benzofuran scaffold contributes to the binding profile. nih.gov

Studies on 5-(2-aminopropyl)benzofuran (B1244649) (5-APB), a related benzofuran derivative, revealed affinity for serotonin 5-HT2 receptor sites. nih.govuclan.ac.uk Autoradiographic studies showed that 5-APB displaces ligands from both the dopamine transporter and 5-HT2 receptors. nih.govuclan.ac.uk Further functional assays confirmed that 5-APB acts as an agonist at both 5-HT2A and 5-HT2B receptors. nih.govuclan.ac.uk

Additionally, certain arylpiperazine derivatives have been explored as high-affinity ligands for dopamine D3 receptors, with some showing significant selectivity over the D2 subtype. mdpi.com For instance, N-phenylpiperazine compounds incorporating a 4-(thiophen-3-yl)benzamide (B12553508) moiety have achieved D3 receptor binding affinities in the low nanomolar range (Kᵢ = 1.4–43 nM) with high selectivity over D2 receptors (67–1831-fold). mdpi.com While not directly this compound, these studies underscore the utility of the arylpiperazine scaffold in achieving receptor selectivity.

The potent dopamine uptake inhibitor GBR 12909, a piperazine derivative, is also recognized as a potent sigma (σ) ligand, with an IC₅₀ value of 48 nM. tocris.com

| Compound/Derivative Class | Receptor | Affinity (Kᵢ / IC₅₀) | Selectivity |

|---|---|---|---|

| Benzofuran-containing heterocyclic | Dopamine D2 | 132 nM (Kᵢ) | Preferential for D3 |

| Benzofuran-containing heterocyclic | Dopamine D3 | 5.23 nM (Kᵢ) | |

| 5-APB | 5-HT2A | Agonist activity | - |

| 5-APB | 5-HT2B | Agonist activity | - |

| GBR 12909 | Sigma (σ) | 48 nM (IC₅₀) | - |

Neurotransmitter Transporter Interactions

Serotonin Reuptake Inhibition (SERT)

The benzofuran moiety is a key structural feature in compounds that interact with the serotonin transporter (SERT). Research has shown that aminoalkylbenzofuran derivatives, such as 5-APB and 6-APB, are potent substrates for SERT. nih.gov In vitro studies using rat brain synaptosomes demonstrated that these compounds act as substrate-type releasers at SERT with nanomolar potencies. nih.gov They were found to be approximately three times more potent than the classic SERT interactor, 3,4-methylenedioxyamphetamine (MDA), at inducing transporter-mediated release. nih.gov This indicates a strong interaction with the serotonin reuptake mechanism. Further studies confirmed that 5-APB and its N-methylated analog, 5-MAPB, inhibit reuptake at SERT. nih.gov

Dopamine and Norepinephrine (B1679862) Transporter Modulation

Benzofuranyl piperazine derivatives and related compounds have demonstrated significant interactions with both the dopamine transporter (DAT) and the norepinephrine transporter (NET).

The piperazine derivative GBR 12909 is a potent and competitive inhibitor of dopamine uptake, with a reported Kᵢ value of 1 nM for the inhibition of striatal dopamine uptake. tocris.com It exhibits over 100-fold lower affinity for the norepinephrine and serotonin transporters, highlighting its selectivity for DAT. tocris.com Kinetic studies have revealed that GBR 12909's interaction with DAT involves a two-step process, beginning with a rapid association characterized by an equilibrium constant (Kₗ) of 34 ± 11 nM, followed by a slower conformational change in the transporter protein. nih.gov

Similarly, the benzofuran derivative 5-APB has been shown to interact with DAT. Autoradiographic studies confirmed that 5-APB binds to DAT, and voltammetry experiments in rat brain slices revealed that it slows dopamine reuptake. nih.govuclan.ac.uk At higher concentrations, 5-APB can even induce reverse transport of dopamine. nih.govuclan.ac.ukresearchgate.net In vitro assays have established that 5-APB and its analog 6-APB are potent, substrate-type releasers at both DAT and NET, with potencies in the nanomolar range. nih.gov These benzofurans were found to be more potent than MDA at stimulating transporter-mediated release. nih.gov

| Compound | Transporter | Activity (Kᵢ / Kₗ) | Mechanism |

|---|---|---|---|

| GBR 12909 | DAT | 1 nM (Kᵢ) | Competitive Inhibitor |

| GBR 12909 | DAT | 34 nM (Kₗ) | Rapid association step |

| 5-APB / 6-APB | SERT | Nanomolar potency | Substrate-type releaser |

| 5-APB / 6-APB | DAT | Nanomolar potency | Substrate-type releaser |

| 5-APB / 6-APB | NET | Nanomolar potency | Substrate-type releaser |

Enzyme and Kinase Inhibition Studies

Anti-proliferative Enzyme Targets (e.g., PI3K, VEGFR-2, Src Kinase, EGFR)

The benzofuran-piperazine scaffold is a versatile platform for developing inhibitors of various protein kinases implicated in cancer cell proliferation.

Phosphoinositide 3-kinase (PI3K): A series of benzofuran-3-one indole (B1671886) derivatives have been identified as potent inhibitors of PI3Kα. nih.govresearchgate.net Optimized compounds from this class exhibit single-digit nanomolar activity against the p110α subunit of PI3K and demonstrate selectivity over the p110γ subunit. nih.gov One notable benzofuranyl thiosemicarbazone hybrid, compound 8, showed very strong inhibitory activity against PI3Kα with an IC₅₀ value of 2.21 nM, which was more potent than the reference inhibitor LY294002 (IC₅₀ = 6.18 nM). nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Benzofuran derivatives have also been investigated as inhibitors of VEGFR-2, a key mediator of angiogenesis. The aforementioned benzofuranyl thiosemicarbazone hybrid (compound 8) also inhibited VEGFR-2 with an IC₅₀ value of 68 nM. nih.gov

Src Kinase: Certain benzofuran-pyrazole derivatives have shown inhibitory activity against Src kinase. One such compound produced a 59% inhibition of Src kinase at a concentration of 10 µM. rsc.org This highlights another avenue through which benzofuran derivatives can exert anti-proliferative effects. nih.gov

Epidermal Growth Factor Receptor (EGFR): Novel benzofuran-indole hybrids have been synthesized and identified as potent and selective EGFR inhibitors. mdpi.comnih.gov One lead compound, 8aa, demonstrated significant inhibitory effects against the double mutant L858R/T790M EGFR, which is often associated with resistance to other EGFR inhibitors in non-small-cell lung cancer (NSCLC). mdpi.comnih.gov The compound potently blocked the EGFR signaling pathway in NSCLC cell lines. mdpi.comnih.gov

| Compound Class | Enzyme Target | Inhibitory Concentration (IC₅₀) |

|---|---|---|

| Benzofuranyl thiosemicarbazone (Compound 8) | PI3Kα | 2.21 nM |

| Benzofuranyl thiosemicarbazone (Compound 8) | VEGFR-2 | 68 nM |

| Benzofuran-pyrazole derivative | Src Kinase | 59% inhibition @ 10 µM |

| Benzofuran-indole hybrid (Compound 8aa) | EGFR (L858R/T790M) | Potent inhibitory effects |

Antimicrobial Enzyme Targets (e.g., GlcN-6-P Synthase)

Glucosamine-6-phosphate (GlcN-6-P) synthase is a recognized target for developing antimicrobial agents due to its essential role in the hexosamine biosynthesis pathway. nih.govdoaj.org While direct enzymatic inhibition data for this compound on GlcN-6-P synthase is not extensively detailed, related benzofuran derivatives have been investigated for this purpose.

Molecular docking studies have been performed to evaluate the potential of benzofuran derivatives to inhibit GlcN-6-P synthase. nih.gov In one study, synthesized benzofuran compounds were docked on the enzyme, with two compounds emerging as potential active agents based on their low binding energies of -5.27 kJ/mol and -4.85 kJ/mol. nih.gov Another study involving benzofuran derivatives containing a pyrimidine (B1678525) moiety also used molecular docking against GlcN-6-P synthase to rationalize the observed antimicrobial activity. researchgate.net

More broadly, numerous benzofuran derivatives incorporating piperazine or other heterocyclic moieties have demonstrated significant in vitro antimicrobial and antifungal activity against a range of pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.govrsc.orgapjhs.com For example, a (benzofuran-2-yl)ketoxime derivative containing an N-methylpiperazino group was identified as the most active compound against S. aureus. nih.gov Although the precise mechanism is not always elucidated as direct GlcN-6-P synthase inhibition, these findings support the potential of the benzofuran-piperazine scaffold in the development of novel antimicrobial agents. nih.gov

Cholinesterase Inhibition (e.g., AChE, BChE)

Derivatives of this compound have been investigated for their inhibitory effects on key cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.govnih.gov These enzymes are critical in the hydrolysis of the neurotransmitter acetylcholine (B1216132), and their inhibition is a primary strategy for managing symptoms of neurodegenerative diseases. nih.govnih.gov

In one study, a series of novel benzofuranyl derivatives demonstrated potent inhibitory activity against both AChE and BChE. nih.gov The inhibitory constants (Ki) for these compounds were found to be in the range of 0.009 to 0.61 μM for AChE and 0.28 to 1.60 μM for BChE. nih.gov These results indicated a significantly higher inhibition activity for some derivatives compared to standard inhibitors like tacrine. nih.gov The most effective inhibitor identified for AChE was compound 2i, while compound 2e was the most effective against BChE. nih.gov

Other research on related structures further supports the potential of the benzofuran and piperazine scaffolds. A study on various piperazine derivatives reported half-maximal inhibitory concentrations (IC50) ranging from 4.59 to 6.48 µM for AChE and 4.85 to 8.35 µM for BChE. nih.gov Similarly, research on benzofuran derivatives isolated from natural sources found that while many were inactive or weakly inhibitory toward AChE, several showed potent BChE-inhibitory activity, with IC50 values between 2.5 and 32.8 μM. mdpi.comresearchgate.net One specific compound, Cathafuran C, exhibited highly potent and selective inhibition of BChE with a Ki value of 1.7 μM. mdpi.com Furthermore, a series of benzofuran-triazole hybrids also displayed promising efficacy against AChE, with one derivative showing an IC50 value of 0.55 µM. nih.gov

The inhibitory activities of selected benzofuran and piperazine derivatives are summarized in the table below.

Table 1: Cholinesterase Inhibition by Benzofuranyl Piperazine and Related Derivatives

| Compound Class | Enzyme | Measurement | Value Range | Most Potent Compound (Example) | Reference |

|---|---|---|---|---|---|

| Benzofuranyl Derivatives | AChE | Ki | 0.009 - 0.61 μM | 2i | nih.gov |

| Benzofuranyl Derivatives | BChE | Ki | 0.28 - 1.60 μM | 2e | nih.gov |

| Piperazine Derivatives | AChE | IC50 | 4.59 - 6.48 µM | Not specified | nih.gov |

| Piperazine Derivatives | BChE | IC50 | 4.85 - 8.35 µM | Not specified | nih.gov |

| 2-Arylbenzofuran Derivatives | BChE | IC50 | 2.5 - 32.8 µM | Cathafuran C (Ki = 1.7 μM) | mdpi.com |

Elucidation of Molecular and Cellular Mechanisms of Action

The primary mechanism of action for benzofuranyl piperazine derivatives as cholinesterase inhibitors is through direct interaction with the active sites of AChE and BChE. nih.govmdpi.com Molecular docking and kinetic studies have been employed to elucidate these interactions at a molecular level.

Kinetic analyses suggest that these compounds function as competitive inhibitors. mdpi.com For instance, the benzofuran derivative Cathafuran C was shown to inhibit BChE in a competitive manner, indicating that it binds to the same active site as the substrate. mdpi.com This mode of inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the synaptic cleft. nih.gov

Molecular docking simulations provide further insight into the binding modes of these compounds. nih.gov Studies on potent benzofuranyl derivatives revealed high binding affinity and specific interactions within the active sites of both AChE and BChE. nih.gov For example, the most effective inhibitors were observed to fit well within the binding pocket of the enzymes. nih.gov

Further computational analysis on related benzofuran hybrids has detailed the specific interactions that contribute to their inhibitory activity. nih.gov One potent AChE inhibitor was found to block the entrance of the enzyme's active site, limit the movement of a key "swinging gate" residue, and disrupt the catalytic triad (B1167595) essential for acetylcholine hydrolysis. nih.gov Similarly, docking studies of Cathafuran C showed that it could successfully insert into the binding groove of BChE, establishing several types of interactions with the amino acid residues of the enzyme. mdpi.com

The cellular mechanism is a direct consequence of this molecular action. By inhibiting AChE and BChE, these compounds increase the levels and duration of action of acetylcholine in the nervous system. nih.govnih.gov This enhancement of cholinergic neurotransmission is the key cellular effect responsible for their potential therapeutic applications. nih.govnih.gov

Structure Activity Relationship Sar and Computational Studies of Benzofuranyl Piperazines

Systematic Modification and Derivatization Strategies

Systematic structural modifications of the benzofuranyl piperazine (B1678402) scaffold have been crucial in optimizing their pharmacological profiles. These strategies involve altering substituents on both the benzofuran (B130515) and piperazine moieties, as well as the linker connecting them, to enhance affinity, selectivity, and other desirable properties.

The nature and position of substituents on the benzofuran ring system play a pivotal role in the biological activity of these compounds.

Position 5: Modifications at the 5-position of the benzofuran ring have been shown to be particularly impactful. For instance, the introduction of a carboxamide group at this position can significantly increase affinity for the 5-HT transporter and 5-HT1A receptor, while concurrently reducing binding to the D2 receptor. acs.org This was a key finding in the optimization of dual 5-HT1A receptor agonists and serotonin (B10506) reuptake inhibitors. acs.org The 5-benzofuranyl-2-carboxamide moiety, in particular, was identified as optimal for enhancing the desired activities. acs.org

Halogenation: The addition of halogen atoms, such as fluorine, chlorine, or bromine, to the benzofuran ring has been a common strategy to enhance anticancer activities. nih.gov Halogens can form "halogen bonds," which are attractive interactions that can improve binding affinity. nih.gov For example, adding a fluorine atom at the 4-position of the 2-benzofuranyl group led to a twofold increase in potency and inhibitory activity in a series of urokinase-type plasminogen activator (uPA) inhibitors. nih.gov The position of the halogen is a critical determinant of its effect on biological activity. nih.gov

Other Substituents: The introduction of electron-withdrawing groups, such as a cyano group, at position 5 of an indole (B1671886) ring (a related heterocyclic system) has been shown to increase serotonin transporter affinity. acs.org While not directly on the benzofuran, this highlights the importance of electronic effects in this region of the molecule.

The following table summarizes the influence of key substituents on the benzofuran moiety:

| Substituent | Position | Effect on Biological Activity | Reference |

| Carboxamide | 5 | Increased 5-HT transporter and 5-HT1A receptor affinity; decreased D2 receptor binding. | acs.org |

| Fluorine | 4 | Two-fold increase in potency and inhibitory activity against uPA. | nih.gov |

| Halogens (general) | Various | Significant increase in anticancer activities. | nih.gov |

Modifications to the piperazine ring, particularly at the N-4 position, have profound effects on the pharmacological properties of benzofuranyl piperazine derivatives.

N-Aryl and N-Alkyl Groups: A variety of N-aryl and N-alkyl groups have been explored. In a study of benzofuran derivatives with potential anti-inflammatory and anticancer activities, three series of substituents on the piperazine ring were investigated: keto-, alkyl-, and aryl groups. mdpi.comnih.gov Generally, derivatives bearing a keto-substituent were the most active in terms of cytotoxic activity. mdpi.comnih.gov Alkyl-substituted compounds, with some exceptions, showed weaker activity. mdpi.comnih.gov For example, compound 16 (structure not fully detailed in the provided context) was identified as a potent anti-inflammatory and anti-tumor agent. mdpi.comnih.gov The nature of the substituent on the aryl ring of an N-arylpiperazine can also be critical. For instance, in a series of dopamine (B1211576) D3 receptor ligands, a 2,3-dichlorophenylpiperazine analogue displayed the highest D3 receptor affinity. acs.org

Heterocyclic Groups: The introduction of heterocyclic moieties to the piperazine ring has also been a fruitful strategy. For instance, linking the piperazine to different aromatic semicarbazide, thiosemicarbazide (B42300), or acylhydrazone tails has been used to design novel CDK2 type II inhibitors. nih.govtandfonline.com

The table below illustrates the impact of different piperazine ring substituents:

| Substituent Type | General Effect on Activity | Specific Example | Reference |

| Keto-substituents | Generally most active for cytotoxicity and anti-inflammatory effects. | Compound 16 showed potent anti-inflammatory and cytotoxic activity. | mdpi.comnih.gov |

| Alkyl-substituents | Generally weaker activity compared to keto-substituents. | Most alkyl-substituted compounds showed little to no activity. | mdpi.comnih.gov |

| Aryl-substituents | Activity varies depending on the specific aryl group and its substituents. | A 2,3-dichlorophenylpiperazine showed high D3 receptor affinity. | acs.org |

| Heterocyclic tails | Can be tailored to target specific enzymes like CDK2. | Aromatic semicarbazide, thiosemicarbazide, or acylhydrazone tails for CDK2 inhibition. | nih.govtandfonline.com |

The linker chain connecting the benzofuran moiety to the piperazine ring is not merely a spacer but plays an active role in receptor recognition and selectivity.

Linker Elongation: In a series of N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines designed as sigma (σ) receptor ligands, elongation of the alkyl linker generally improved selectivity for σ1 receptors over the 5-HT2B receptor. nih.gov For example, N-(2-benzofuranylmethyl)-N'-[3-(4-methoxyphenyl)propyl]piperazine was identified as a selective σ1 ligand. nih.gov

Linker Composition: The composition of the linker is also important. For instance, the insertion of a piperazine moiety into the linker of PROTACs (Proteolysis Targeting Chimeras) can improve rigidity and increase solubility upon protonation. rsc.org However, the pKa of this piperazine is highly dependent on the nearby chemical groups. rsc.org

Computational Chemistry Approaches

Computational methods are invaluable tools for understanding the interactions of benzofuranyl piperazines with their biological targets and for predicting the activity of novel compounds.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a receptor or enzyme, providing insights into the specific interactions that stabilize the complex.

Binding Mode Analysis: Docking studies have been employed to understand the binding modes of benzofuran-piperazine derivatives. For example, in the design of novel CDK2 type II inhibitors, molecular docking simulations were used to explore the ability of the designed compounds to adopt the common binding pattern of this class of inhibitors. nih.govtandfonline.com These studies revealed that the phenylpiperazine moiety at the 3-position of the benzofuran ring extends into a hydrophobic region of the enzyme. nih.gov

Identifying Key Interactions: Docking studies on piperazine derivatives as thymidine (B127349) phosphorylase inhibitors revealed that these compounds form strong hydrogen bonding networks with active site residues of the enzyme. nih.gov Similarly, for novel antimicrobial piperazine derivatives, molecular docking studies have been encouraging in their potential to overcome microbial resistance. nih.gov

QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.

Predicting Biological Activity: 3D-QSAR studies have been conducted on piperazine derivatives to correlate their electrostatic and steric factors with antihistamine and antibradykinin effects. nih.gov These models can help in the design of new derivatives with improved activity.

Guiding Compound Design: QSAR models can guide the design of new compounds by identifying key molecular descriptors that influence activity. For example, a QSAR model for anti-Alzheimer's activity of certain inhibitors identified polar surface area, dipole moment, and molecular mass as important descriptors. semanticscholar.org Such models provide a rational basis for modifying existing compounds to enhance their desired biological effects.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have become an invaluable tool for understanding the dynamic behavior of benzofuranyl piperazine derivatives and their interactions with biological targets. These simulations provide a time-resolved view of the conformational changes and binding stability of ligands within receptor pockets, offering insights that are not accessible through static docking models alone.

A study focusing on novel 5-(4-N-alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives utilized molecular docking to investigate their binding affinity towards the GlcN-6-P synthase protein. researchgate.net The in silico results indicated a strong correlation with the in vitro antibacterial activity, suggesting that the benzofuran-piperazine scaffold plays a crucial role in the interaction with the target enzyme. researchgate.net While this study did not extend to full MD simulations, the docking results laid the groundwork for understanding the initial binding poses that could be used as starting points for such dynamic studies.

While specific MD simulation data for 1-(5-benzofuranyl)piperazine is not extensively available in the public domain, the computational evaluation of its derivatives provides a strong rationale for its potential as a scaffold for designing new biologically active molecules. The dynamic behavior of the piperazine ring and the benzofuran moiety, and their orientation within a binding site, are critical determinants of their pharmacological profile.

Table 1: Molecular Docking and In Silico Evaluation of Benzofuranyl Piperazine Derivatives

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenones | GlcN-6-P synthase | Good correlation between in vitro antibacterial activity and in silico binding affinity. | researchgate.net |

| Dihydrobenzofuranyl-piperazine analogs | Histamine (B1213489) H3 Receptor | Potent antagonists with nanomolar affinity. | mdpi.com |

| Benzofuran-piperazine hybrids | Cyclin-dependent kinase 2 (CDK2) | Molecular docking simulations explored the binding pattern of these type II inhibitors. | |

| N-(2-benzofuranylmethyl)-N'-(methoxyphenylalkyl)piperazines | Sigma-1 (σ₁) Receptor | Elongation of the alkyl tether improved selectivity for σ₁ receptors. | nih.gov |

| Benzofuran piperidine (B6355638) derivatives | Acetylcholinesterase (AChE) | Molecular docking was used to understand binding interactions. |

In Silico Screening for Novel Analogues

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method has been instrumental in the discovery of novel benzofuran-based compounds with a wide range of biological activities. nih.gov

The process often begins with the generation of a pharmacophore model based on the known active compounds or the crystal structure of the target protein. This model defines the essential steric and electronic features required for a molecule to be active. Subsequently, large chemical databases are screened to find molecules that match the pharmacophore model.

For instance, the design and synthesis of novel benzofuran derivatives as dual PI3K/VEGFR2 inhibitors for cancer treatment involved computational studies to estimate the binding affinity of the designed compounds. nih.gov In this study, a benzofuranyl piperazine hybrid was synthesized and evaluated, and while it showed weak anticancer activity, the computational insights gained were valuable for guiding the design of more potent analogues by hybridizing the benzofuran core with other moieties like piperidine. nih.gov

Another approach involves the molecular hybridization of the benzofuran-piperazine scaffold with other pharmacologically active fragments to create novel compounds with enhanced biological profiles. A study on the design of piperazine-benzofuran integrated dinitrobenzenesulfonamides as inhibitors of Mycobacterium tuberculosis utilized molecular modeling to support the design and characterization of the synthesized hybrids. bohrium.com

Furthermore, the structure-activity relationships of benzofuran derivatives have been extensively studied, revealing that substitutions at various positions of the benzofuran ring can significantly influence their anticancer activities. nih.gov Halogenation of the benzofuran ring, for example, has been shown to increase cytotoxic effects. nih.gov These SAR insights are critical for the in silico design and screening of novel analogues of this compound with improved therapeutic potential.

Table 2: In Silico Screening and SAR of Benzofuran Derivatives

| Compound Series | Therapeutic Target/Activity | Key SAR Findings from Computational Studies | Reference |

|---|---|---|---|

| Benzofuran-1,3,4-oxadiazoles | M. tuberculosis Polyketide Synthase 13 | Identification of potent inhibitors through virtual screening and molecular docking. | nih.gov |

| Benzofuran hybrids | PI3K/VEGFR2 (Anticancer) | Hybridization with piperidine increased anticancer activity compared to the piperazine hybrid. | nih.gov |

| Piperazine-benzofuran integrated dinitrobenzenesulfonamides | Mycobacterium tuberculosis | Molecular modeling supported the design of hybrid molecules with antitubercular activity. | bohrium.com |

| Halogenated benzofuran derivatives | Anticancer | Halogen substitution on the benzofuran ring significantly increases cytotoxic activity. | nih.gov |

| 5-{4-[4-(5-Cyano-3-indolyl)butyl]-1-piperazinyl}benzofuran-2-carboxamide | 5-HT1A Receptor / Serotonin Reuptake Inhibitor | Optimization of the arylpiperazine moiety with a 5-benzofuranyl-2-carboxamide increased receptor affinity. | acs.org |

Preclinical Evaluation of Benzofuranyl Piperazine Derivatives

In Vitro Pharmacological Efficacy

The initial stages of drug discovery heavily rely on in vitro assays to determine the biological activity and potential toxicity of new chemical entities. These assays provide a foundational understanding of a compound's mechanism of action and its effects at a cellular level.

Cell-Based Assays for Functional Activity

Cell-based assays are crucial for quantifying the functional activity of compounds, offering insights into their biochemical mechanisms and biological relevance. merckmillipore.com These assays can measure a variety of cellular processes, including cell health, proliferation, and specific protein interactions. merckmillipore.comjmb.or.kr For benzofuranyl piperazine (B1678402) derivatives, these assays are instrumental in characterizing their interaction with specific molecular targets.

A novel benzofuranyl-piperazine derivative, (3S)-3-Methyl-1-[4-(trifluoromethyl)-7-benzofuranyl]-piperazine (CPD 1), has been identified as a potent and full agonist at the serotonin (B10506) 5-HT2C receptor. nih.govnih.gov Functional activity was assessed using a GTPγS functional assay in human recombinant cell lines. nih.gov The results demonstrated that CPD 1 has high potency and full efficacy at 5-HT2C receptors, with less potency and partial agonism at 5-HT2A and 5-HT2B receptors. nih.govnih.gov The EC50 value for CPD 1 at the h5-HT2C receptor was determined to be 8.1 ± 0.5 nM. nih.gov This selectivity for the 5-HT2C receptor is a key characteristic that suggests its potential therapeutic applications. nih.govnih.gov

Further studies have explored the functional activity of benzofuran (B130515) derivatives in the context of cancer. For instance, certain hybrid benzofuran derivatives have been tested for their ability to inhibit the growth of cancer cells through mechanisms like the inhibition of NF-κB. rsc.org Another study highlighted the role of benzofuran-based small molecules in inhibiting protein kinases such as GSK-3β, mTOR signaling, Pim-1, Src kinase, and CDK2. nih.gov Specifically, some compounds demonstrated potent CDK2 inhibitory activity, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

Interactive Table: Functional Activity of Benzofuranyl Piperazine Derivatives

| Compound | Target Receptor | Functional Assay | EC50 (nM) | Efficacy | Reference |

| (3S)-3-Methyl-1-[4-(trifluoromethyl)-7-benzofuranyl]-piperazine (CPD 1) | h5-HT2C | GTPγS | 8.1 ± 0.5 | Full Agonist | nih.gov |

| (3S)-3-Methyl-1-[4-(trifluoromethyl)-7-benzofuranyl]-piperazine (CPD 1) | h5-HT2A | GTPγS | 269 ± 19 | Partial Agonist | nih.gov |

| (3S)-3-Methyl-1-[4-(trifluoromethyl)-7-benzofuranyl]-piperazine (CPD 1) | h5-HT2B | GTPγS | 97 ± 23 | Partial Agonist | nih.gov |

Cytotoxicity Screening in Various Cell Lines

Cytotoxicity screening is a critical step in preclinical evaluation to assess the potential of a compound to be toxic to cells, which is particularly relevant for anticancer drug development.

Several studies have evaluated the cytotoxic activity of benzofuranyl piperazine derivatives against a range of human cancer cell lines. In one study, a series of 3-(piperazinylmethyl)benzofuran derivatives were synthesized and tested for their anti-proliferative activity against pancreatic cancer (Panc-1), breast cancer (MCF-7), and lung carcinoma (A549) cell lines. nih.gov The thiosemicarbazide (B42300) derivatives (compounds 9a-i) showed IC50 ranges of 0.94–125.85 µM, 2.92–127.65 µM, and 1.71–126.89 µM against Panc-1, MCF-7, and A549 cell lines, respectively. nih.gov Notably, the m-methoxyphenyl derivative 13b exhibited potent cytotoxic activity with IC50 values of 1.04 µM (Panc-1), 2.98 µM (MCF-7), and 1.71 µM (A549), which were more potent than the standard anticancer drug cisplatin. nih.gov Importantly, these compounds showed significantly lower cytotoxicity against the non-tumorigenic human lung fibroblast MRC-5 cell line, indicating a degree of selectivity for cancer cells. nih.gov

Another study reported on benzofurans with N-aryl piperazine derivatives that selectively inhibited the proliferation of human lung cancer cell line (A549) and gastric cancer cells (SGC7901). rsc.org Compound 38 from this study showed an IC50 of 0.12 μM against A549 cells and 2.75 μM against SGC7901 cells. rsc.org Furthermore, a series of benzofuran-substituted chalcone (B49325) compounds were evaluated for their in vitro antitumor activities against human breast (MCF-7) and prostate (PC-3) cancer cell lines. rsc.org

The antimicrobial properties of benzofuranyl piperazine derivatives have also been investigated. One study synthesized a series of compounds and tested them against various microbial strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. nih.gov Among the synthesized compounds, (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime (compound 7d) was found to be the most active derivative against S. aureus ATCC 6538. nih.gov Several other derivatives showed strong antimicrobial effects against C. albicans ATCC 10231. nih.gov

Interactive Table: Cytotoxicity of Benzofuranyl Piperazine Derivatives in Cancer Cell Lines

| Compound/Derivative Series | Cell Line | IC50 (µM) | Reference |

| Thiosemicarbazide derivatives (9a-i) | Panc-1 | 0.94–125.85 | nih.gov |

| MCF-7 | 2.92–127.65 | nih.gov | |

| A549 | 1.71–126.89 | nih.gov | |

| m-methoxyphenyl derivative (13b) | Panc-1 | 1.04 | nih.gov |

| MCF-7 | 2.98 | nih.gov | |

| A549 | 1.71 | nih.gov | |

| Compound 38 | A549 | 0.12 | rsc.org |

| SGC7901 | 2.75 | rsc.org |

Interactive Table: Antimicrobial Activity of Benzofuranyl Piperazine Derivatives

| Compound | Microbial Strain | Activity | Reference |

| (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime (7d) | Staphylococcus aureus ATCC 6538 | Most active derivative | nih.gov |

| Compounds 2, 5b, 6b, 6c, 7b, 7f | Candida albicans ATCC 10231 | Very strong effect | nih.gov |

| (benzofuran-2-yl)(3-phenyl-3-methylcyclobutyl)-O-benzylketoxime (6a) | Candida albicans ATCC 10231 | Good effect | nih.gov |

In Vivo Behavioral and Physiological Studies

Following promising in vitro results, in vivo studies in animal models are essential to evaluate the physiological and behavioral effects of a compound, providing a more comprehensive understanding of its potential therapeutic utility.

Neuropsychiatric Disorder Models

Animal models that mimic aspects of human neuropsychiatric disorders are invaluable tools for preclinical drug evaluation. nih.govnih.gov

Several animal models are used to study behaviors relevant to Obsessive-Compulsive Disorder (OCD), such as repetitive and non-habituating behaviors.

Schedule-Induced Polydipsia (SIP): This model induces excessive drinking in rats under intermittent food-reinforcement schedules and is considered a model for compulsive behavior. nih.gov The novel 5-HT2C receptor agonist, (3S)-3-Methyl-1-[4-(trifluoromethyl)-7-benzofuranyl]-piperazine (CPD 1), was found to dose-dependently decrease this excessive drinking without affecting the lever-pressing responses for food. nih.govnih.gov This effect was prevented by the selective 5-HT2C receptor antagonist SB242084, indicating that the action of CPD 1 is mediated through 5-HT2C receptors. nih.govnih.gov

Marble-Burying and Nestlet-Shredding: These are non-consummatory repetitive behaviors observed in mice. CPD 1, similar to the selective serotonin reuptake inhibitor (SSRI) fluoxetine, suppressed both marble-burying and nestlet-shredding behaviors at doses that did not impair motor coordination or locomotor activity. nih.govnih.gov

The behavioral specificity of CPD 1 in reducing these repetitive and excessive behaviors suggests its potential as a therapeutic agent for OCD. nih.govnih.gov

Animal models are also widely used to screen for potential antidepressant and anxiolytic properties of new compounds.

Forced Swimming Test (FST) and Tail Suspension Test (TST): These are common screening tests for antidepressant-like activity in rodents. Studies on various piperazine derivatives have demonstrated their potential in these models. For example, piperazine-hydrazide derivatives VSM 3 and VSM 6 significantly decreased immobility time in both the FST and TST, suggesting antidepressant-like effects. cuestionesdefisioterapia.com Similarly, a piperazine derivative, LQFM212, showed an antidepressant-like effect in the FST, which was reversed by pretreatment with various antagonists, suggesting the involvement of the monoaminergic pathway. nih.gov Two new arylpiperazine derivatives also showed antidepressant activity in both the FST and TST, with their effects being mediated by the serotonergic system. nih.gov

Ultrasonic Vocalization (USV): Rodents emit ultrasonic vocalizations in response to various emotional states, and these can be used to study anxiety and social communication. nih.govunibs.it While specific studies on 1-(5-benzofuranyl)piperazine derivatives and USV are not detailed in the provided context, the general methodology is relevant for assessing anxiolytic-like effects. For instance, changes in the patterns of USVs can indicate a reduction in anxiety-like states. frontiersin.org

The consistent findings across these different behavioral paradigms underscore the potential of benzofuranyl piperazine derivatives as CNS-active agents with possible applications in the treatment of OCD, depression, and anxiety.

Cognitive Enhancement and Memory Models

Derivatives of benzofuran have shown potential in addressing neurodegenerative disorders like Alzheimer's disease. mdpi.comthieme-connect.com Some of these compounds are being investigated for their ability to slow the progression of such diseases and for their neuroprotective functions. mdpi.com For instance, certain benzofuran derivatives linked to an 8-hydroxyquinoline (B1678124) moiety via a piperazine spacer have been synthesized and tested for their ability to inhibit Aβ-amyloid aggregation, a key pathological hallmark of Alzheimer's disease. thieme-connect.com In preclinical studies, these compounds demonstrated an effective inhibition of fibril growth. thieme-connect.com

Furthermore, research into sigma receptors, which are implicated in the pathophysiology of several central nervous system disorders, has led to the development of selective σ1 receptor ligands based on the N-(2-benzofuranylmethyl)-N'-(alkoxybenzyl)piperazine scaffold. nih.gov One such derivative, N-(benzofuran-2-ylmethyl)-N'-(4'-methoxybenzyl)piperazine, has shown high affinity and selectivity for σ1 receptors over σ2 receptors in in vitro studies using rat brain homogenates. nih.gov This selectivity is a crucial factor in the development of targeted therapies with potentially fewer off-target effects. The exploration of these compounds in animal models of cognitive dysfunction is an active area of research.

Anticancer Efficacy in Animal Models

Benzofuran piperazine derivatives have demonstrated notable anticancer activity in various preclinical settings. rsc.orgnih.gov A study on substituted benzofuran piperazines revealed their ability to inhibit the proliferation of several murine and human cancer cell lines. nih.gov The lead compound from this study was well-tolerated in healthy mice and exhibited significant anticancer efficacy in a mouse xenograft model of human breast cancer (MDA-MB-231). nih.govresearchgate.net The mechanism of action for these compounds appears to involve the induction of necrosis. nih.gov

Other research has highlighted the potential of benzofuran-based compounds in targeting specific cancer cell lines. For example, one derivative showed selective inhibition of human lung cancer (A549) and gastric cancer (SGC7901) cell proliferation. rsc.org Another study focused on the design of benzofuran derivatives as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer. nih.gov Certain 3-(piperazinylmethyl)benzofuran derivatives displayed potent inhibitory activity against CDK2 and promising antiproliferative activity against pancreatic, breast, and lung cancer cell lines, while showing non-significant cytotoxicity to normal lung fibroblasts. nih.gov

The anticancer potential of these compounds is further supported by research on 2-benzoylbenzofuran derivatives containing a piperazine linker, which have also shown anticancer properties. mdpi.com The versatility of the benzofuran scaffold allows for hybridization with other heterocyclic moieties, such as pyrazole, leading to compounds with good anticancer activity. rsc.org

Anticancer Activity of Benzofuran Piperazine Derivatives

| Compound Type | Cancer Model | Key Findings | Reference |

|---|---|---|---|

| Substituted benzofuran piperazines | MDA-MB-231 xenograft | Good anti-cancer efficacy, well-tolerated in mice. | nih.gov |

| Benzofuran derivative | Human lung (A549) and gastric (SGC7901) cancer cells | Selective inhibition of proliferation. | rsc.org |

Anti-inflammatory Response in Disease Models (e.g., mouse asthma model)

The anti-inflammatory properties of benzofuranyl piperazine derivatives have been investigated, particularly in the context of allergic asthma. nih.govnih.gov A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines have been synthesized and evaluated as antagonists for the histamine (B1213489) H3 and H4 receptors, which are involved in inflammatory processes. nih.govnih.gov

In a murine model of asthma, the administration of a phenyl-substituted derivative, LINS01005, led to a reduction in eosinophil counts in the bronchoalveolar lavage fluid and decreased expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. nih.gov Further studies with a chlorinated derivative, LINS01007, showed even better anti-inflammatory activity in the same mouse asthma model. nih.gov These findings underscore the potential of these compounds as novel anti-inflammatory agents for conditions like asthma. nih.govnih.gov

The mechanism of action is believed to be through the antagonism of histamine receptors, particularly the H4 receptor, which is a promising target for new anti-inflammatory drugs. nih.gov The drug-likeness of these molecules has also been assessed, indicating they are promising leads for further optimization. nih.gov

Anti-inflammatory Effects of Benzofuranyl Piperazine Derivatives in a Mouse Asthma Model

| Compound | Key Findings | Reference |

|---|---|---|

| LINS01005 | Reduced eosinophil counts and COX-2 expression. | nih.gov |

Antimicrobial Efficacy in Infection Models

The search for new antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Benzofuran piperazine derivatives have been explored for their potential in this domain. researchgate.netresearchgate.net Studies have shown that these compounds exhibit activity against a range of bacterial and fungal strains. researchgate.netnih.govnih.gov

For instance, a series of newly synthesized 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives were screened for their in vitro antibacterial activities and showed weak to moderate activity. researchgate.net Notably, the chalcone derivatives in this series exhibited enhanced antibacterial activity. researchgate.net In another study, benzofuran derivatives linked to quinazolines were evaluated against Gram-negative and Gram-positive bacteria, as well as a yeast-like fungus, with one compound showing high antimicrobial activity against all tested strains. rsc.org

Furthermore, the hybridization of the benzofuran scaffold with other heterocyclic systems, such as pyrazole, has yielded compounds with significant broad-spectrum antimicrobial activity. mdpi.com Some of these new benzofuran–pyrazole hybrids demonstrated minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial and fungal strains. mdpi.com The mechanism of action for some of these compounds is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase B. mdpi.com

Antimicrobial Activity of Benzofuran Piperazine Derivatives

| Compound Type | Tested Against | Key Findings | Reference |

|---|---|---|---|

| 5-(4-N-Alkyl-piperazin-1-yl)-1-benzofuran-2-yl)-3-substituted phenyl propenone derivatives | Bacteria | Weak to moderate antibacterial activity; chalcones showed enhanced activity. | researchgate.net |

| Benzofuran-quinazoline hybrids | Gram-negative and Gram-positive bacteria, yeast-like fungi | One compound showed high activity against all tested strains. | rsc.org |

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions and In Vitro Assays